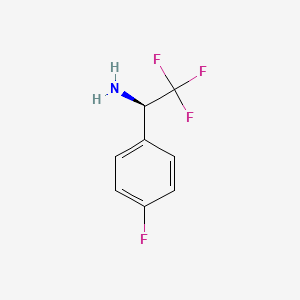

(R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine

Description

(R)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine is a chiral primary amine with a trifluoromethyl group and a 4-fluorophenyl substituent. Key properties include:

- Molecular Formula: C₈H₇F₄N

- Molecular Weight: 193.14 g/mol

- CAS Number: 1187928-45-5

- Purity: >95% (commonly supplied as a hydrochloride salt for stability)

- Storage: 2–8°C in inert atmosphere; solutions stable for 6 months at -80°C .

This compound is primarily used in pharmaceutical research, notably as a building block for enzyme inhibitors. For example, it is incorporated into N-(1-cyanocyclopropyl)-3-((2,3-difluorobenzyl)sulfonyl)-2-((2,2,2-trifluoro-1-(4-fluorophenyl)ethyl)amino)propanamide, a Cathepsin S (CatS) inhibitor with demonstrated efficacy in cell culture studies at 1–10 μM concentrations . Its stereochemistry (R-configuration) is critical for biological activity, as enantiomeric forms often exhibit divergent binding affinities .

Properties

IUPAC Name |

(1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDAKAYQSQLWRW-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(F)(F)F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and trifluoroacetaldehyde.

Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 4-fluorobenzaldehyde with an amine source under acidic conditions.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine product.

Chiral Resolution: The racemic mixture obtained is subjected to chiral resolution techniques such as chromatography or crystallization to isolate the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines, and organometallic reagents.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, secondary amines.

Substitution: Functionalized aromatic compounds.

Scientific Research Applications

Chemistry

(R)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine serves as a crucial building block in the synthesis of complex organic molecules and pharmaceuticals. Its distinct reactivity allows it to participate in various chemical transformations:

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Trifluoroacetophenone derivatives |

| Reduction | LiAlH₄, NaBH₄ | Trifluoroethylamines |

| Substitution | NaH, Alkyl Halides | Various substituted ethanamines |

Biology

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its lipophilicity enables it to cross cell membranes effectively:

- Enzymatic Inhibition : The compound selectively inhibits enzymes involved in critical metabolic pathways.

- Receptor Binding : It interacts with G protein-coupled receptors (GPCRs), influencing various physiological processes.

Medicine

This compound is explored as a precursor in drug development targeting neurological disorders. Its ability to modulate neurotransmitter systems suggests potential therapeutic applications:

- Dopamine Transporter Inhibition : Preliminary studies indicate its role as a dopamine transporter inhibitor, which may be beneficial in treating depression and anxiety disorders.

Anticancer Properties

Research has shown that fluorinated compounds often exhibit enhanced cytotoxicity against cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.48 |

| Prodigiosin (Reference Compound) | MCF-7 | 1.93 |

These findings suggest that modifications to the aromatic ring can significantly enhance biological activity against cancer cells.

Neuropharmacological Studies

In studies focusing on neuropharmacology, this compound has demonstrated:

- Enhanced Binding Affinity : The presence of fluorine atoms improves its affinity for serotonin and dopamine receptors.

- Potential Mood Stabilization : Its interaction with neurotransmitter systems indicates possible applications in mood regulation therapies.

Mechanism of Action

The mechanism of action of ®-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and ion channels, modulating their activity.

Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, and cellular metabolism.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., -CF₃, -F): Enhance stability and binding to hydrophobic enzyme pockets .

- Methyl Groups : Increase lipophilicity, improving blood-brain barrier penetration (e.g., 4-fluoro-3-methyl derivative) .

- Chlorine Substituents (e.g., 4-chloro analog in ): May enhance antimicrobial activity but reduce solubility .

Biological Activity :

- The 4-fluorophenyl derivative’s role in CatS inhibition highlights the importance of fluorine’s electronegativity in hydrogen bonding with catalytic residues .

- Analogous compounds with bulkier substituents (e.g., 3-trifluoromethylphenyl) show promise in high-resolution crystallography due to improved diffraction patterns .

Safety and Handling :

- Most analogs share similar hazards (e.g., skin/eye irritation, H315/H319) . Hydrochloride salts are preferred for handling stability .

Research and Development Considerations

- Stereochemical Purity : Enantiomeric resolution is critical; (S)-isomers of similar compounds often show reduced activity .

- Solubility Optimization : Derivatives with polar groups (e.g., trifluoroethoxy in ) are prioritized for in vivo studies .

- Synthetic Routes : Many analogs are synthesized via chiral reduction of ketones or enantioselective catalysis, leveraging SHELX programs for crystallographic validation .

Biological Activity

(R)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine is a fluorinated amine compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C8H8ClF4N

- Molecular Weight : 227.6 g/mol

The presence of trifluoromethyl and fluorophenyl groups significantly influences its biological activity by enhancing lipophilicity and altering receptor interactions.

Research indicates that this compound interacts with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The compound exhibits potential as a dopamine transporter (DAT) inhibitor, which may have implications in the treatment of neuropsychiatric disorders such as depression and anxiety .

Anticancer Properties

A study evaluating the anticancer effects of related compounds demonstrated that fluorinated derivatives often exhibit enhanced cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs showed IC50 values in the low micromolar range against MCF-7 breast cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.48 |

| Reference Compound (Prodigiosin) | MCF-7 | 1.93 |

These findings suggest that modifications to the aromatic ring can significantly enhance biological activity.

Neuropharmacological Effects

The compound's interaction with the sigma-1 receptor (σ1R) has been linked to modulation of dopamine transporters. This interaction may provide therapeutic benefits in conditions characterized by dopaminergic dysregulation, such as addiction and mood disorders .

Case Study 1: Anticancer Activity

In a study on various fluorinated amines, this compound was tested alongside other derivatives for their cytotoxic effects on cancer cell lines. The results indicated that this compound exhibited significant growth inhibition in MCF-7 cells through apoptosis induction and cell cycle arrest at the G1 phase .

Case Study 2: Neuropharmacological Implications

Another investigation focused on the neuropharmacological profile of similar compounds revealed that those with high affinity for σ1R could attenuate the reinforcing effects of psychostimulants like methamphetamine. This suggests a potential role for this compound in treating substance use disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine, and how is enantiomeric purity ensured?

- Methodological Answer : The synthesis typically involves asymmetric reduction of a trifluoromethyl ketone precursor (e.g., 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone) using chiral catalysts like Ru-BINAP complexes or enzymatic methods. Enantiomeric purity is validated via chiral HPLC (e.g., Chiralpak AD-H column) or by comparing optical rotation values with literature data . For intermediates, spectroscopic techniques (¹H/¹⁹F NMR, LC-MS) confirm structural integrity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Key techniques include:

- ¹H/¹⁹F NMR : To confirm the presence of fluorophenyl and trifluoromethyl groups.

- X-ray crystallography : For absolute configuration determination, especially for resolving R/S enantiomers .

- High-resolution mass spectrometry (HRMS) : To verify molecular formula (C₈H₇F₄N) .

- Chiral chromatography : To assess enantiomeric excess (≥95% is typical for research-grade material) .

Advanced Research Questions

Q. How do structural analogs of this compound differ in biological activity, and what strategies resolve contradictions in pharmacological data?

- Methodological Answer : Structural analogs (e.g., (S)-enantiomers or 3-methoxy/chloro-substituted derivatives) often show divergent receptor binding due to steric/electronic effects. For example:

- The (S)-enantiomer of 1-(4-fluorophenyl)ethanamine exhibits lower affinity for serotonin receptors compared to the (R)-form .

- Resolution Strategy : Perform comparative molecular docking studies and in vitro assays (e.g., radioligand binding) to correlate substituent effects with activity. Cross-validate using isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What experimental approaches optimize the compound’s stability in aqueous solutions for in vivo studies?

- Methodological Answer : Stability is influenced by pH and temperature.

- pH Optimization : Conduct accelerated degradation studies (e.g., 40°C, pH 3–9) monitored via HPLC. Buffers like phosphate (pH 7.4) often minimize hydrolysis of the amine group.

- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) to prevent racemization .

- Stability-Indicating Assays : Use LC-MS to detect degradation products (e.g., defluorinated byproducts) .

Q. How can researchers address discrepancies in reported enantioselective synthesis yields?

- Methodological Answer : Contradictions arise from catalyst loading or solvent effects. Systematic screening via Design of Experiments (DoE) is recommended:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.